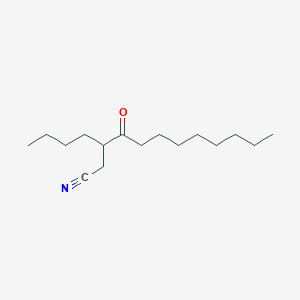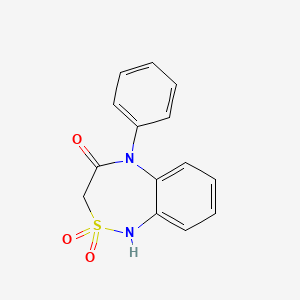
Indium, tris(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium, tris(4-chlorophenyl)- is a chemical compound that belongs to the class of organoindium compounds It is characterized by the presence of three 4-chlorophenyl groups attached to a central indium atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indium, tris(4-chlorophenyl)- typically involves the reaction of indium trichloride with 4-chlorophenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
InCl3+3C6H4ClMgBr→In(C6H4Cl)3+3MgBrCl
Industrial Production Methods: Industrial production of indium, tris(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Indium, tris(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium(III) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of indium.
Substitution: The 4-chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while substitution reactions can produce a variety of organoindium compounds with different functional groups.
科学的研究の応用
Indium, tris(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound’s unique properties make it useful in biological studies, including as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for imaging and therapeutic purposes.
Industry: It is employed in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism by which indium, tris(4-chlorophenyl)- exerts its effects varies depending on the application. In catalytic processes, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward. In biological systems, it may interact with specific molecular targets, altering cellular pathways and processes.
類似化合物との比較
Indium tris-dipivaloylmethanate: Known for its high volatility and use in chemical vapor deposition processes.
Indium(III) chloride: A common precursor in the synthesis of various organoindium compounds.
Indium(III) oxide: Used in the production of transparent conductive coatings.
Uniqueness: Indium, tris(4-chlorophenyl)- is unique due to the presence of three 4-chlorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.
特性
CAS番号 |
58448-07-0 |
|---|---|
分子式 |
C18H12Cl3In |
分子量 |
449.5 g/mol |
IUPAC名 |
tris(4-chlorophenyl)indigane |
InChI |
InChI=1S/3C6H4Cl.In/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChIキー |
IEQONJNXUGTBTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1Cl)[In](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)

![1-Propanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14602999.png)

![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl]amino}benzoic acid--hydrogen bromide (1/1)](/img/structure/B14603025.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
